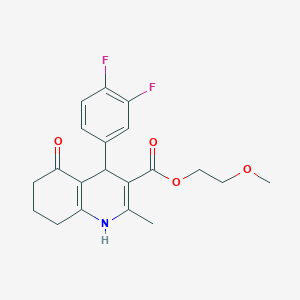
N'-(3-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea, also known as CMU, is a synthetic compound that belongs to the class of urea derivatives. It has been widely studied in the field of pharmacology due to its potential therapeutic applications. CMU has been shown to exhibit various pharmacological effects, including anticonvulsant, analgesic, and antidepressant properties.
Mecanismo De Acción
The exact mechanism of action of N'-(3-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea is not fully understood. However, it has been suggested that this compound may act by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been shown to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for lab experiments. It has a relatively low solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has been shown to exhibit some toxicity at high doses, which can limit its use in certain studies.
Direcciones Futuras
There are several future directions for the study of N'-(3-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea. One area of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound as a drug delivery agent for the treatment of neurodegenerative disorders. Furthermore, the molecular mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of N'-(3-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea involves the reaction of 3-chloroaniline with 4-methoxybenzyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out in a few steps with high yield.
Aplicaciones Científicas De Investigación
N'-(3-chlorophenyl)-N-(4-methoxybenzyl)-N-methylurea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and antidepressant properties in various animal models. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-19(11-12-6-8-15(21-2)9-7-12)16(20)18-14-5-3-4-13(17)10-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRIHJZHODLWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine](/img/structure/B5013882.png)
![3-(2-chlorophenyl)-11-(4-methylphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5013884.png)
![N-(4-methoxyphenyl)-2-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B5013891.png)
![N-[(3,5-dimethyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5013917.png)
![[1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5013935.png)
![diethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5013943.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5013950.png)

![N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5013970.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5013973.png)
![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]](/img/structure/B5013984.png)
![6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5013992.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)